

# Esculentoside A pharmacokinetics

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## Compound Focus: Esculentoside A

CAS No.: 65497-07-6

Cat. No.: S1550933

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## Chemical Properties & Sourcing

**Esculentoside A** (EsA) is a triterpene saponin isolated from the roots of *Phytolacca esculenta* [1] [2] [3]. Its core chemical characteristics are summarized below.

Property	Description
CAS Number	65497-07-6 [1] [4] [3]
Molecular Formula	C <sub>42</sub> H <sub>66</sub> O <sub>16</sub> [1] [4] [3]
Molecular Weight	826.96 g/mol [1] [4] [3]
Appearance	White to off-white solid [1] [3]
Purity for Research	Typically ≥98% to 99.85% [4] [3]

## Analytical Method & Pharmacokinetics in Dogs

A specific LC-MS/MS method has been developed and validated for the quantification of EsA in dog plasma, which was successfully applied to a preclinical pharmacokinetic study [5].

## Detailed Analytical Methodology

The following table outlines the key parameters of the bioanalytical method used in the dog study.

Method Parameter	Description
Analytical Technique	High Performance Liquid Chromatography Electrospray Ionization Ion-Trap Tandem Mass Spectrometry (LC-MS/MS) [5]
Detection Mode	Selected Reaction Monitoring (SRM) [5]
Internal Standard	Ginsenoside Rg1 [5]
Chromatographic Column	Diamonsil C <sub>18</sub> (2.1 mm × 50 mm, 3 μm) [5]
Mobile Phase	Methanol-water containing 0.1% acetic acid (70:30, v/v) [5]
Flow Rate	0.2 mL/min [5]
Sample Preparation	Liquid-liquid extraction (LLE) with n-butanol [5]
Run Time	5 minutes [5]

| **SRM Transitions** | EsA:  $m/z$  849.3 → 805.3 [M+Na]<sup>+</sup> **Internal Standard:**  $m/z$  823.3 → 643.3 [M+Na]<sup>+</sup> [5] | | **Linear Range** | 5 - 500 ng/mL [5] | | **Lower Limit of Quantification (LLOQ)** | 5 ng/mL [5] | | **Precision (Intra-/Inter-)** | ≤ 8.8% [5] | | **Accuracy** | -4.6% to 8.7% [5] | | **Mean Extraction Recovery** | > 75% [5] |

## Pharmacokinetic Parameters

After oral administration to beagle dogs, the validated method determined that the pharmacokinetics of EsA were linear over the tested range, with all validation data meeting accepted criteria [5].

## Documented Biological Activities & Mechanisms

Preclinical studies report that EsA possesses significant anti-inflammatory and antioxidant activities, with emerging research in specific disease models. The experimental details for key findings are provided below.

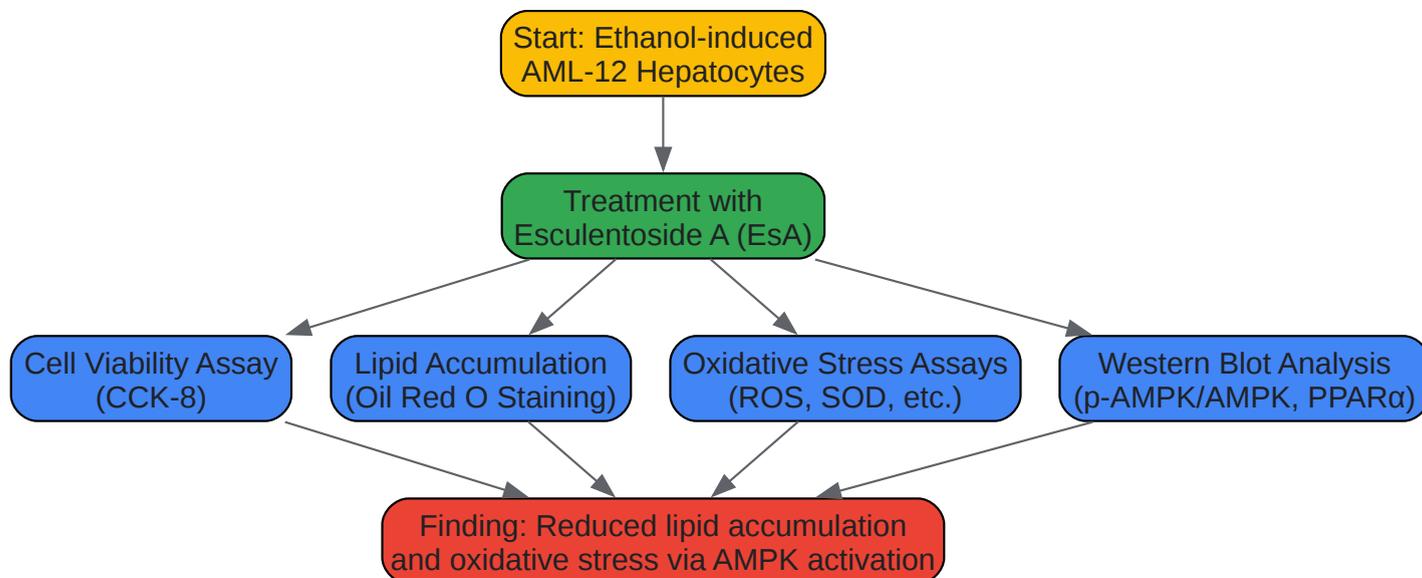
Biological Activity	Reported Experimental Findings & Protocols
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| **Anti-inflammatory Effects** | EsA suppresses inflammatory responses by inhibiting **NF- $\kappa$ B and MAPK** signaling pathways [1] [4] [2]. It reduces pro-inflammatory cytokines (TNF- $\alpha$ , IL-1 $\beta$ , IL-6) in LPS-challenged mice [1] [3].

- *In vivo protocol (example)*: Intraperitoneal injection in mice at 5, 10, and 20 mg/kg for 7 days [1] [3]. || **Cardioprotection** | EsA shows a protective effect against myocardial infarction in models by targeting **C-X-C motif chemokine receptor 2 (CXCR2)**, reducing oxidative stress and inflammation [6]. || **Hepatoprotection** | EsA attenuates various models of liver injury. It ameliorates **alcoholic fatty liver disease (AFLD)** in ethanol-induced AML-12 hepatocytes by activating the **AMPK pathway**, reducing lipid accumulation and oxidative stress [7]. It also protects against acute liver injury induced by CCl<sub>4</sub> and GalN/LPS in mice, involving inhibition of inflammatory response and oxidative stress via **PPAR- $\gamma$ , NF- $\kappa$ B, and ERK** pathways [2].
- *In vitro protocol (AFLD)*: Ethanol-induced AML-12 cells treated with EsA; lipid accumulation measured via Oil Red O staining; TG, AST, ALT, ROS, SOD levels measured with assay kits; AMPK pathway activation confirmed by western blot [7]. || **Potential Antiviral Activity** | One study suggests a potential mechanism where EsA may interfere with the binding of the SARS-CoV-2 spike protein to the ACE2 receptor [7]. || **Renal Protection** | In a lupus-prone BXSB mouse model, EsA (20 mg/kg, i.p., 4 weeks) modulated inflammatory cytokines, inhibited renal cell proliferation, and induced apoptosis, alleviating lupus nephritis [1] [3]. || **Neuroprotection** | Research indicates protective effects of EsA through the AMPK pathway in a triple transgenic mouse model of Alzheimer's disease [7]. |

## Experimental Workflow for Hepatoprotection Study

The diagram below illustrates the logical flow and key measurements from a typical *in vitro* study investigating EsA's protective effects in hepatocytes, based on the search results [7].



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## Key Considerations for Research and Development

Based on the gathered information, here are some critical points for your development work:

- **Research-Use Only:** All commercially available EsA is explicitly labeled "For research use only" and not for human consumption [1] [4] [3].
- **Preclinical Stage:** The available pharmacokinetic data is from animal studies (dogs) [5]. Human ADME (Absorption, Distribution, Metabolism, Excretion) data is lacking, representing a significant knowledge gap for clinical translation.
- **Therapeutic Potential:** Strong preclinical evidence supports further investigation into EsA for inflammatory diseases, liver conditions, and cardiovascular protection [6] [7] [2].
- **Safety Profile:** One study mentions integrating toxicology networks to investigate EsA-induced hepatotoxicity in rats, indicating that a thorough safety assessment is essential [7].

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